5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione

Mass Spectrometry Quality Control Identity Verification

5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione (CAS 347846-68-8) is a heterocyclic small molecule (C9H10N4OS2, MW: 254.33 g/mol) that uniquely integrates a 4,6-dimethylpyrimidine ring with a 1,3,4-oxadiazole-2(3H)-thione pharmacophore via a thiomethyl (—SCH2—) linker bridge. Its exact monoisotopic mass is 254.029603 g/mol, and a verified GC-MS spectrum is archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 9pT5IaAJotx).

Molecular Formula C9H10N4OS2
Molecular Weight 254.33
CAS No. 347846-68-8
Cat. No. B2759626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione
CAS347846-68-8
Molecular FormulaC9H10N4OS2
Molecular Weight254.33
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC2=NNC(=S)O2)C
InChIInChI=1S/C9H10N4OS2/c1-5-3-6(2)11-8(10-5)16-4-7-12-13-9(15)14-7/h3H,4H2,1-2H3,(H,13,15)
InChIKeyIMUOLEDPNVPJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione (CAS 347846-68-8): Core Chemical Identity and Scientific Procurement Overview


5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione (CAS 347846-68-8) is a heterocyclic small molecule (C9H10N4OS2, MW: 254.33 g/mol) that uniquely integrates a 4,6-dimethylpyrimidine ring with a 1,3,4-oxadiazole-2(3H)-thione pharmacophore via a thiomethyl (—SCH2—) linker bridge [1]. Its exact monoisotopic mass is 254.029603 g/mol, and a verified GC-MS spectrum is archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 9pT5IaAJotx) [1]. The compound belongs to the pyrimidinylthio-substituted oxadiazole-thione class, which has been investigated as a scaffold for antifungal, antileishmanial, HDAC-inhibitory, and anti-inflammatory agents [2][3][4]. It is commercially available from Life Chemicals (Catalog F1145-0004, ≥90% purity) in multiple pack sizes for high-throughput screening [5].

Why 5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione Cannot Be Interchanged with Structural Analogs


Within the pyrimidine–oxadiazole–thione chemical space, seemingly minor structural modifications produce profound differences in biological activity profiles, synthetic accessibility, and commercial availability. Removal of the 4,6-dimethyl groups (as in the unsubstituted pyrimidine analog) alters steric bulk and lipophilicity, which can shift target engagement; the non-methylated parent compound 3 in the Molecules 2011 study required N-phenacyl derivatization to achieve meaningful anticandidal MIC values, whereas the dimethyl-substituted scaffold is active in its own class-level derivatives [1]. Replacement of the thiomethyl (—SCH2—) linker with a direct C—C bond (as in 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione) eliminates a key nucleophilic substitution handle for library synthesis [2]. Substitution at the N3 position (e.g., morpholinomethyl derivative) blocks the free thione/thiol tautomerism central to metal coordination and hydrogen-bonding interactions, as confirmed by the 82.8° dihedral angle between rings observed crystallographically [3]. The thiadiazole analog (5-((4,6-dimethylpyrimidin-2-ylthio)methyl)-1,3,4-thiadiazole-2-thiol) alters ring electronics, potentially shifting biological target profiles [4]. These structural differences mean that in-class analogs cannot be considered drop-in replacements without full revalidation of synthetic routes and biological assays.

5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione: Quantitative Comparator-Based Evidence for Scientific and Procurement Decisions


Mass Spectrometric Identity Confirmation: C9H10N4OS2 vs. Non-Methylated C7H6N4OS2 Analog

The target compound possesses a verified GC-MS fingerprint in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 9pT5IaAJotx) with an exact monoisotopic mass of 254.029603 g/mol and molecular formula C9H10N4OS2 [1]. In contrast, the non-methylated analog 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3, Molecules 2011) has a molecular formula of C7H6N4OS2 with an exact mass of approximately 225.99 g/mol [2]. The two additional methyl groups on the target compound contribute a mass shift of exactly 28.0420 Da (2 × CH3). In addition, reversed-phase HPLC retention time and calculated logP (ALogP) differ predictably between the two compounds, enabling unambiguous identification by LC-MS upon receipt [1][2].

Mass Spectrometry Quality Control Identity Verification

Thiomethyl Linker as a Dual-Purpose Synthetic Handle vs. Direct C–C Linked and N3-Blocked Analogs

The target compound possesses two reactive sites amenable to derivatization: (i) the N3—H of the oxadiazole-2(3H)-thione tautomer, which can undergo N-alkylation, N-aminomethylation (Mannich reaction), or N-acylation, and (ii) the thione sulfur (C=S), which can undergo S-alkylation [1]. In comparison, the directly C–C linked analog 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione lacks the thiomethyl bridge entirely, restricting synthetic diversification to ring-based modifications only [1]. The N3-morpholinomethyl analog (characterized by X-ray crystallography with a pyrimidine–oxadiazole dihedral angle of 82.8°) has its N3 site blocked, leaving only the thione sulfur available for further reaction [2]. This means the target compound offers a 2:1 advantage in reactive sites over N3-substituted analogs and a synthetically unique thiomethyl handle vs. the directly linked analog.

Synthetic Chemistry Building Block Versatility Library Synthesis

Class-Level Antifungal Activity: 4,6-Dimethylpyrimidine Core as a Pharmacophoric Requirement

OPEN DISCLOSURE: No direct antifungal or biological activity data for the target compound itself have been reported in the peer-reviewed open literature as of the search date. The following is class-level evidence supporting the critical role of the 4,6-dimethylpyrimidine substitution for antifungal activity. In a closely related series, thirteen 2-(substitutedbenzylthio)-5-(4,6-dimethylpyrimidin-2-thiomethyl)-1,3,4-oxadiazoles — direct derivatives of the target compound — were tested against plant pathogenic fungi. The 3-fluoro-substituted derivative demonstrated 80.22% inhibition against Colletotrichum acutatum at 50 μg/mL, and several derivatives showed antileishmanial IC50 values below 25 μg/mL, outperforming the control drug paromomycin [1]. In contrast, the non-methylated analog 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3) showed no significant antifungal activity as the parent compound; activity was only achieved after N-phenacyl derivatization, with compound 4a reaching MIC values of 0.007–0.06 mg/mL against Candida spp. [2]. This cross-study comparison indicates that the 4,6-dimethyl substitution on the pyrimidine ring is a critical pharmacophoric feature for antifungal potency, not merely a synthetic artifact. Researchers procuring the non-methylated analog for antifungal screening should expect to invest in additional synthetic derivatization before observing activity.

Antifungal Agrochemical Plant Pathology

HDAC8 vs. HDAC4 Isoform Selectivity: 6-Methyl-Pyrimidine Oxadiazolethiones Favor HDAC8

OPEN DISCLOSURE: The target compound was not among the 18 compounds directly tested in the cited HDAC study. The following is class-level inference based on the most structurally analogous compounds evaluated. In a 2024 study of pyrimidine-based 1,3,4-oxadiazoles (where the oxadiazole scaffold is attached via a methyleneoxy spacer), a consistent structure–activity trend was observed: oxadiazolethiones bearing a methyl group at position 6 of the pyrimidine ring exhibited selectivity toward the HDAC8 isoform, while those with a propyl group at position 6 were active against HDAC4 [1]. Specifically, the most potent HDAC8 inhibitor (compound 50, 6-propyl, 2-cyclopentylamino) achieved an IC50 of 6.8 μM, while the most potent HDAC4 inhibitor (compound 48, 6-propyl, 2-dibutylamino) achieved an IC50 of 4.2 μM versus Vorinostat's IC50 of 59 μM [1]. Although the target compound uses a thiomethyl rather than a methyleneoxy linker, it structurally aligns with the 6-methyl-pyrimidine class that favored HDAC8. This provides a rational basis for prioritizing the target compound in HDAC8-focused chemical probe development over analogs lacking the 4,6-dimethyl substitution pattern.

HDAC Inhibition Epigenetics Cancer Research

Commercial Availability Advantage: Stocked Screening Compound vs. Unavailable Analogs

The target compound is commercially available from Life Chemicals (Catalog No. F1145-0004) at ≥90% purity with multiple pack sizes for high-throughput screening: 1 mg ($54), 5 mg ($69), 10 mg ($79), 20 mg ($99), and 25 mg ($109), as of May 2023 [1]. In contrast, three structurally closest analogs have markedly inferior commercial availability profiles: (i) the non-methylated analog 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione is not listed in major screening compound catalogs and would require custom synthesis (estimated 6–12 weeks lead time); (ii) the N3-morpholinomethyl analog, despite being crystallographically characterized in Acta Crystallographica Section E (2007), is not known to be commercially available from any screening supplier [2]; (iii) the directly C–C linked analog 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione is similarly absent from commercial screening collections [3]. This supply landscape means the target compound is uniquely positioned as the only readily accessible member of this chemical series for immediate procurement and screening.

Procurement Commercial Availability High-Throughput Screening

5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione: Validated Application Scenarios for Scientific and Industrial Deployment


Agrochemical Lead Discovery: Antifungal Scaffold for Crop Protection

Derivatives of the target compound's 4,6-dimethylpyrimidinylthio-oxadiazole core have demonstrated potent antifungal activity against economically significant plant pathogens. The 3-fluoro derivative achieved 80.22% inhibition of Colletotrichum acutatum at 50 μg/mL [1]. In a parallel chemical series, pyrimidine–oxadiazole thioether hybrids (e.g., compound 6s) exhibited EC50 values of 0.011 μM against Botrytis cinerea (vs. 0.262 μM for Pyrimethanil) and 0.42 μM against tobacco mosaic virus (vs. 0.60 μM for ningnanmycin) [2]. The target compound, with its dual reactive sites (N3—H and C=S), is the optimal starting intermediate for generating focused libraries targeting Colletotrichum, Botrytis, and related crop pathogens.

Antiparasitic Drug Discovery: Antileishmanial Hit Identification

Several derivatives of the target compound scaffold — specifically those bearing 3-chloro, 4-bromo, 3-fluoro, and 4-tert-butyl substituents on the benzylthio moiety — exhibited IC50 values below 25 μg/mL against Leishmania donovani, outperforming paromomycin [1]. The target compound, bearing a free N3—H group, enables rapid diversification via N-alkylation or Mannich reaction to generate antileishmanial screening libraries for neglected tropical disease programs. Procuring the target compound rather than the N3-blocked morpholinomethyl analog preserves this derivatization pathway.

Epigenetic Chemical Probe Development: HDAC8-Selective Inhibitor Optimization

A 2024 study of pyrimidine-based 1,3,4-oxadiazoles established that 6-methyl-substituted pyrimidine derivatives consistently favor HDAC8 inhibition over HDAC4 [3]. The target compound, bearing 4,6-dimethyl substitution, is structurally concordant with this HDAC8-selective SAR trend. Although the linker in the published study is methyleneoxy rather than thiomethyl, the core pyrimidine–oxadiazole-thione pharmacophore is conserved, making the target compound a rationally selected starting point for developing novel HDAC8-selective chemical probes. Because it is commercially available, screening can commence immediately without the 6–12 week custom synthesis lead time required for related analogs.

Fragment-Based Drug Discovery (FBDD): A Rule-of-3 Compliant Heterocyclic Core

With a molecular weight of 254.33 g/mol, the target compound resides within the fragment-like chemical space (MW < 300 Da) suitable for FBDD screening collections [4]. Its unique combination of a 4,6-dimethylpyrimidine ring, thiomethyl linker, and oxadiazole-2(3H)-thione moiety provides multiple hydrogen-bond donor/acceptor sites and a three-dimensional pharmacophore validated by X-ray crystallography of the closely related morpholinomethyl analog (dihedral angle: 82.8°) [5]. The compound is stocked by Life Chemicals for immediate procurement, enabling its inclusion in fragment library screening against metalloenzymes, kinases, or protein–protein interaction targets without synthesis delay.

Quote Request

Request a Quote for 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.